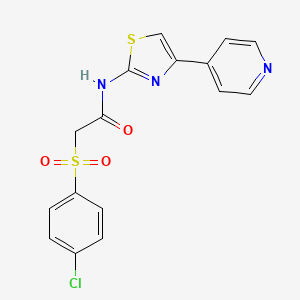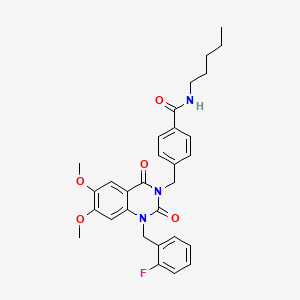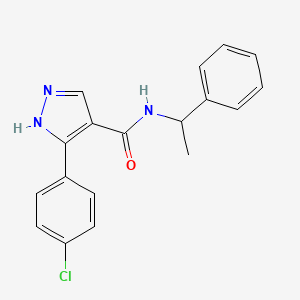![molecular formula C19H16ClN3O3 B11263210 1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B11263210.png)
1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Pyrrolidinone Formation: The pyrrolidinone ring can be formed by the cyclization of appropriate amines with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenated precursors, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound may be studied for its potential as a therapeutic agent due to its biological activity.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Materials Science: The compound may be investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in biochemical pathways.
Receptor Binding: It may bind to specific receptors, leading to changes in cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one: can be compared with other oxadiazole derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H16ClN3O3 |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H16ClN3O3/c1-25-16-7-5-12(6-8-16)18-21-19(26-22-18)13-9-17(24)23(11-13)15-4-2-3-14(20)10-15/h2-8,10,13H,9,11H2,1H3 |
InChI-Schlüssel |
CPTNRRZTPLZGTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[({[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11263127.png)

![N-(4-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11263140.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263146.png)
![N2-benzyl-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B11263163.png)
![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11263180.png)
![1-(3,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263184.png)
![N-cyclopentyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11263186.png)

![2,6-difluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11263202.png)


![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263239.png)

